Clenhexerol Hydrochloride
Overview
Description
Clenhexerol Hydrochloride is an impurity of Clenbuterol . Clenbuterol, marketed as Dilaterol, Spiropent, Ventipulmin, and also generically as Dilaterol and Spiropent, is a representative of the class of beta-adrenergic agents . It has been used as a tocolytic, bronchodilator, and heart tonics in human and veterinary medicine .
Molecular Structure Analysis
The molecular formula of this compound is C14H22Cl2N2O . The average mass is 305.243 Da and the monoisotopic mass is 304.110931 Da .
Scientific Research Applications
Aptamer-Based Bioassays
Clenbuterol hydrochloride (CLB) has been the focus of research for developing sensitive bioassays. A study by Duan et al. (2017) involved the selection of aptamers for CLB, aiming to detect its presence in food samples like pork. This method uses a fluorescence bioassay, which provides a sensitive analysis crucial for food safety control (Duan, Gong, Wu, & Wang, 2017).
Surface-Enhanced Raman Spectroscopy (SERS)
Another study by Duan et al. (2020) explored the use of Fe3O4@Au@Ag nanoparticles combined with aptamer recognition in a Surface-Enhanced Raman Spectroscopy (SERS) method for detecting CLB in pork. This approach showed high sensitivity and accuracy, demonstrating its potential for widespread application in food safety (Duan, Shuo, Guo, Xu, Shijia, & Zhouping, 2020).
Detection Techniques
A quick detection technique for CLB based on surface plasmon resonance (SPR) and immune reaction was proposed by Li et al. (2014). This method offers high sensitivity, simplicity, and environmental friendliness, making it suitable for large-scale application in food processing (Li, Qi, Ma, & Zhong, 2014).
Electrochemical Sensors
An electrochemical sensor for determining CLB using a multiwalled carbon nanotube-4-tert-butyl calix[6]arene composite was developed by Gaichore and Srivastava (2012). This method showed a high sensitivity for CLB detection, suggesting its utility in biological fluids analysis (Gaichore & Srivastava, 2012).
LC-MS/MS Method for Stability Indication
A stability-indicating LC-MS/MS method for determining Clenbuterol HCl was developed by Prajapati and Kothari (2020), emphasizing the importance of understanding the drug's stability under various conditions for safety and efficacy (Prajapati & Kothari, 2020).
Mechanism of Action
While specific information on the mechanism of action of Clenhexerol Hydrochloride is not available, it’s known that Clenbuterol, a related compound, is a Beta(2) agonist . Agonism of the beta(2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Safety and Hazards
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746882 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37158-48-8 | |
Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(3-methylbutyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37158-48-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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